molecular formula C11H20F3NO2S B2562175 Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate CAS No. 2244064-17-1

Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate

Cat. No.: B2562175
CAS No.: 2244064-17-1
M. Wt: 287.34
InChI Key: QPXCMKUHCVTTMY-QMMMGPOBSA-N
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Description

Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to form the carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .

Properties

IUPAC Name

tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCMKUHCVTTMY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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